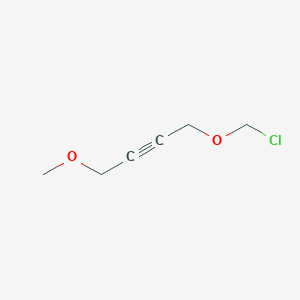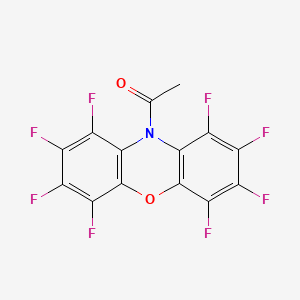
1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one typically involves multi-step organic reactions. One common method includes the fluorination of phenoxazine derivatives followed by acylation to introduce the ethanone group. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to meet the demands of large-scale production. The use of automated systems and stringent quality control measures ensures consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxazine oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its therapeutic properties, including potential use in drug development.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances its binding affinity to specific receptors and enzymes, leading to desired biological effects. The compound’s ability to participate in electron transfer reactions also contributes to its activity in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
- Octafluoroanthraquinone
Uniqueness
1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one stands out due to its specific fluorination pattern and the presence of the ethanone group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
90251-15-3 |
|---|---|
Formule moléculaire |
C14H3F8NO2 |
Poids moléculaire |
369.17 g/mol |
Nom IUPAC |
1-(1,2,3,4,6,7,8,9-octafluorophenoxazin-10-yl)ethanone |
InChI |
InChI=1S/C14H3F8NO2/c1-2(24)23-11-7(19)3(15)5(17)9(21)13(11)25-14-10(22)6(18)4(16)8(20)12(14)23/h1H3 |
Clé InChI |
IWUUEKSMFUEFEN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=C(C(=C(C(=C2F)F)F)F)OC3=C1C(=C(C(=C3F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



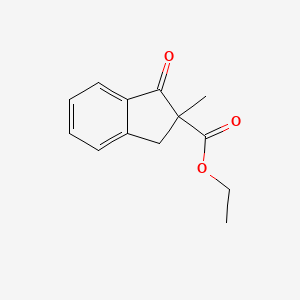
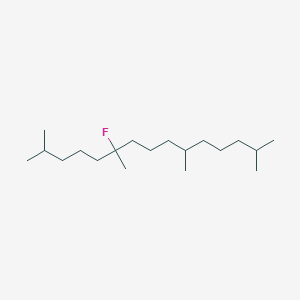
![Dichloro[(trichloromethyl)thio]methanesulfenyl chloride](/img/structure/B14363057.png)
![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)
![Benzyl 4-[(2-chlorophenyl)methoxy]benzoate](/img/structure/B14363085.png)
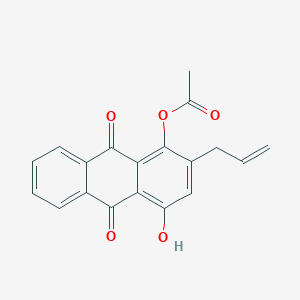

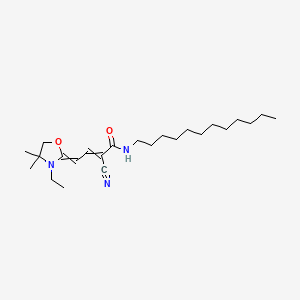
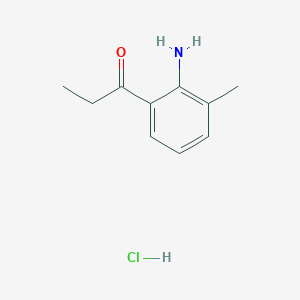
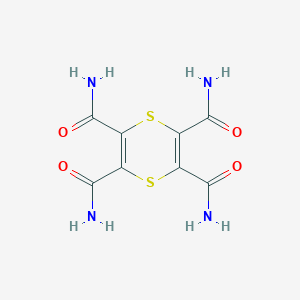

![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)
